3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
CAS No.: 637750-45-9
Cat. No.: VC4149695
Molecular Formula: C27H24O9
Molecular Weight: 492.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637750-45-9 |
|---|---|
| Molecular Formula | C27H24O9 |
| Molecular Weight | 492.48 |
| IUPAC Name | [3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C27H24O9/c1-15-25(36-20-9-7-6-8-19(20)30-2)24(28)18-11-10-17(14-21(18)34-15)35-27(29)16-12-22(31-3)26(33-5)23(13-16)32-4/h6-14H,1-5H3 |
| Standard InChI Key | LUGNPYCHQFJVSR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC4=CC=CC=C4OC |
Introduction
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. It features a unique combination of functional groups, including a chromen-4-one core, a methoxyphenoxy group, and a 3,4,5-trimethoxybenzoate moiety. This compound is of significant interest in scientific research due to its potential biological and chemical properties.
Synthesis and Preparation Methods
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:
-
Formation of the Chromen-4-one Core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
-
Introduction of the Methoxyphenoxy Group: A nucleophilic aromatic substitution reaction introduces the methoxyphenoxy group.
-
Esterification: The final step involves the esterification with 3,4,5-trimethoxybenzoic acid or its derivatives.
Related Compounds and Comparison
Several compounds share structural similarities with 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate, including:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | 302902-29-0 | Contains an acetate ester instead of a 3,4,5-trimethoxybenzoate ester |
| 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid | 929339-53-7 | Features an acetic acid moiety instead of a 3,4,5-trimethoxybenzoate ester |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume